Netupitant

Description

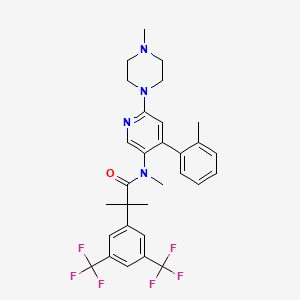

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQNWCZJDTGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183271 | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290297-26-6 | |

| Record name | Netupitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Netupitant

An In-depth Technical Guide to the Chemical Structure and Properties of Netupitant

Introduction

This compound is a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] It is a crucial component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV), a significant side effect of many cancer treatments.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical pharmacology of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an achiral molecule, a monocarboxylic acid amide, and is classified as an organofluorine compound, an aminopyridine, a member of toluenes, and both an N-alkylpiperazine and a N-arylpiperazine.[2][4][5] Its structure is formally derived from the condensation of the carboxy group of 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid with the secondary amino group of N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[3,5-Bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]propanamide | [1][4] |

| SMILES | Cc1ccccc1c2cc(ncc2N(C)C(=O)C(C)(C)c3cc(cc(c3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | [1] |

| InChI Key | WAXQNWCZJDTGBU-UHFFFAOYSA-N | [1] |

| CAS Number | 290297-26-6 | [1] |

| Molecular Formula | C₃₀H₃₂F₆N₄O | [1] |

| PubChem CID | 6451149 | [1] |

| DrugBank ID | DB09048 | [1] |

Physicochemical and Pharmacokinetic Properties

This compound is a white to beige powder. Its pharmacokinetic profile is characterized by a long half-life, extensive metabolism, and high protein binding.[1][6]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 578.603 g·mol⁻¹ | [1] |

| Solubility | DMSO: 2 mg/mL (clear) | |

| Bioavailability | >60% (estimated) | [1] |

| Protein Binding | >99% | [1][6] |

| Metabolism | Primarily hepatic, via CYP3A4 and to a lesser extent by CYP2D6 and CYP2C9. | [1][6] |

| Biological Half-life | Approximately 88 hours | [1] |

| Excretion | Primarily via feces (>85%) | [1][7] |

Mechanism of Action and Signaling Pathway

This compound exerts its antiemetic effect by selectively antagonizing the neurokinin-1 (NK1) receptor.[1][8] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide implicated in the vomiting reflex, particularly the delayed phase of CINV.[1][9] SP is found in vagal afferent neurons that innervate the brainstem's nucleus tractus solitarii and the chemoreceptor trigger zone in the area postrema.[1]

The NK1 receptor is a G-protein coupled receptor (GPCR).[9][10] Upon binding of Substance P, the NK1 receptor primarily activates Gq and Gs heterotrimeric G-proteins.[9][10] This activation initiates downstream signaling cascades, leading to the generation of second messengers such as inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which ultimately results in the physiological response of emesis.[9][11] this compound competitively binds to the NK1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling pathway.[1][12]

Clinical Pharmacology and Metabolism

This compound is administered orally, often in a fixed-dose combination with palonosetron, a 5-HT3 receptor antagonist, to provide broad protection against CINV.[1][13][14]

Absorption: this compound is rapidly absorbed after oral administration.[7]

Distribution: It is highly bound to plasma proteins (>99%).[1][6] Studies using positron emission tomography (PET) have shown that this compound effectively crosses the blood-brain barrier and achieves high receptor occupancy (≥90%) in key brain regions at clinically relevant doses.[7]

Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][6] This process yields three main pharmacologically active metabolites: desmethyl-netupitant (M1), this compound N-oxide (M2), and hydroxy-netupitant (M3).[1] As a moderate inhibitor of CYP3A4 itself, this compound has the potential for drug-drug interactions with other substrates of this enzyme.[14]

Excretion: The elimination of this compound and its metabolites is predominantly through the hepatic/biliary route, with over 85% excreted in the feces.[1][7] Renal excretion plays a minor role.[7]

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism at the NK1 receptor is typically performed using in vitro assays. A representative experimental protocol for determining the binding affinity via a competitive radioligand binding assay is detailed below.

Protocol: NK1 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor antagonist.

-

Competitor: this compound (test compound).

-

Positive Control: A known potent NK1 antagonist (e.g., Aprepitant).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail and Microplates (e.g., 96-well).

-

Filtration Apparatus with glass fiber filters.

Methodology:

-

Membrane Preparation: Culture the NK1-HEK293 cells and harvest. Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound (serial dilutions).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist with a pharmacokinetic profile that makes it highly suitable for the prevention of chemotherapy-induced nausea and vomiting. Its mechanism of action, centered on the blockade of the Substance P-mediated signaling pathway in the central nervous system, is well-established. The data presented in this guide underscore its chemical and pharmacological properties, providing a foundational resource for researchers and clinicians in the field of oncology and supportive care.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SmallMolecules.com | this compound (500 g) from Clearsynth | SmallMolecules.com [smallmolecules.com]

- 3. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gsrs-dev-public.ncats.io [gsrs-dev-public.ncats.io]

- 6. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound PET imaging and ADME studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 13. This compound; palonosetron | C47H56F6N6O2 | CID 78759283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound/Palonosetron Monograph for Professionals - Drugs.com [drugs.com]

The Discovery and Synthesis of Netupitant: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and synthetic pathways of the potent and selective NK1 receptor antagonist, Netupitant.

Abstract

This compound is a highly potent and selective neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and chemical synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.

Introduction

Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patients' quality of life. The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. A key pathway implicated in delayed CINV is the binding of substance P to the neurokinin-1 (NK1) receptor in the central nervous system.[1] this compound, with the IUPAC name 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide, was designed as a potent and selective antagonist of the NK1 receptor to block this pathway.[2] This document details the scientific journey of this compound, from its discovery and lead optimization to its chemical synthesis and pharmacological evaluation.

Discovery and Lead Optimization

The development of this compound originated from the need for a highly selective and orally active NK1 receptor antagonist with a long duration of action.[3] The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties to improve upon existing NK1 receptor antagonists. This involved systematic structural modifications to explore structure-activity relationships (SAR), ultimately leading to the identification of this compound as a clinical candidate.

Pharmacological Profile

Mechanism of Action

This compound is a selective antagonist of the human NK1 receptor.[1] It competitively binds to and blocks the activity of the NK1 receptor, thereby preventing the binding of its natural ligand, substance P. This action is particularly relevant in the brainstem regions that control the vomiting reflex.[1] The inhibition of substance P-mediated signaling is the primary mechanism by which this compound exerts its antiemetic effects.[2]

Preclinical and Clinical Efficacy

Preclinical studies in various animal models demonstrated the potent antiemetic activity of this compound. In clinical trials, this compound, in combination with the 5-HT3 receptor antagonist palonosetron, has shown significant efficacy in preventing both acute and delayed CINV in patients undergoing moderately and highly emetogenic chemotherapy.[4][5]

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life of approximately 90 hours.[5] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is also a moderate inhibitor of this enzyme.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Species/Cell Line | Value | Reference |

| Ki (hNK1) | CHO cells | 0.95 nM | [7] |

| pKB (Functional Antagonism) | CHO NK1 cells | 8.87 | [8] |

| IC50 (SK-BR-3 cells) | Human breast cancer | 16.15 ± 4.25 µmol/L | [9] |

| IC50 (MDA-MB-231 cells) | Human breast cancer | 24.02 ± 4.19 µmol/L | [9] |

Table 2: In Vivo Efficacy Data

| Animal Model | Endpoint | ID50 | Route of Administration | Reference |

| Gerbil | Inhibition of foot tapping | 1.5 mg/kg | Intraperitoneal | [8] |

| Gerbil | Inhibition of foot tapping | 0.5 mg/kg | Oral | [8] |

Table 3: Clinical Efficacy in Preventing CINV (Delayed Phase, 25-120h)

| Clinical Trial | Treatment Group | Complete Response Rate (%) | Comparator Group | Complete Response Rate (%) | P-value | Reference |

| Phase III (MEC) | This compound/Palonosetron | 76.9 | Palonosetron | 69.5 | 0.001 | [4] |

| NETU 8-18 (HEC) | This compound/Palonosetron | 90.0 | Palonosetron | 87.6 | <0.001 | [10] |

Signaling Pathways and Experimental Workflows

Substance P / NK1 Receptor Signaling Pathway

Substance P, upon binding to the G-protein coupled NK1 receptor, activates downstream signaling cascades. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the transmission of emetic signals. This compound blocks the initial binding of Substance P, thereby inhibiting this entire cascade.

Synthetic Workflow for this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine. These intermediates are then coupled to form the final this compound molecule.

Experimental Protocols

Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

This key intermediate can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene.

Step 1: Diethyl (3,5-bis(trifluoromethyl)phenyl)malonate In a suitable reactor, 3,5-bis(trifluoromethyl)bromobenzene is reacted with diethyl malonate in the presence of a base such as sodium hydride in a solvent like toluene. The reaction mixture is heated to reflux for 8-10 hours.

Step 2: (3,5-bis(trifluoromethyl)phenyl)acetic acid The product from Step 1 is subjected to saponification using an aqueous solution of sodium hydroxide, followed by decarboxylation upon acidification with a strong acid like hydrochloric acid.

Step 3: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid The resulting (3,5-bis(trifluoromethyl)phenyl)acetic acid is then methylated. This can be achieved by treating it with a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by the addition of a methylating agent like methyl sulfate. The reaction is typically stirred for 6-10 hours at an elevated temperature (e.g., 50°C). After workup and purification, the desired product is obtained as a white solid.

Synthesis of N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine

This second key intermediate can be synthesized from a 6-chloronicotinic acid derivative.

Step 1: 6-Chloro-4-(o-tolyl)nicotinamide A 6-chloronicotinic acid derivative is reacted with o-tolylmagnesium chloride via a Grignard reaction to introduce the o-tolyl group.

Step 2: 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide The chloro-substituent is then displaced by N-methylpiperazine.

Step 3: 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine The amide group is converted to an amine via a Hofmann rearrangement.

Step 4: N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine The primary amine is then methylated. A common method involves the formation of a carbamate intermediate followed by reduction with a reducing agent like Red-Al® (sodium bis(2-methoxyethoxy)aluminum dihydride) in a suitable solvent system such as dichloromethane and toluene. The reaction is typically carried out at an elevated temperature (e.g., 50°C) for a few hours.

Final Synthesis of this compound

The two key intermediates are coupled to form this compound.

Amide Coupling Reaction 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is first converted to its acid chloride using a reagent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent such as dichloromethane. The resulting acid chloride is then reacted with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane. The reaction mixture is stirred at room temperature until completion. After an aqueous workup and purification by chromatography, this compound is obtained as a white solid.[11]

NK1 Receptor Binding Assay

Cell Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Radioligand Binding Assay Cell membranes are prepared from the cultured cells. The binding assay is performed in a buffer containing the cell membranes, a radiolabeled ligand for the NK1 receptor (e.g., [3H]-Substance P or a suitable antagonist radioligand), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor antagonist. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

Cell Preparation CHO cells expressing the human NK1 receptor are seeded in 96-well plates and grown to confluence. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Procedure The cells are pre-incubated with varying concentrations of this compound for a specified period. Substance P is then added to the wells to stimulate the NK1 receptor. The resulting increase in intracellular calcium concentration is measured using a fluorescence plate reader. The ability of this compound to inhibit the Substance P-induced calcium mobilization is quantified, and the pKB value is determined.[8]

Conclusion

This compound represents a significant advancement in the management of CINV. Its discovery was the result of a targeted drug design and lead optimization program aimed at developing a potent, selective, and long-acting NK1 receptor antagonist. The synthetic route to this compound, though multi-stepped, is well-defined and allows for the efficient production of this important therapeutic agent. The detailed pharmacological and clinical data underscore its efficacy and safety profile. This technical guide provides a foundational resource for scientists and researchers interested in the development of novel antiemetic agents and the broader field of medicinal chemistry.

References

- 1. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]

- 2. CN105503569A - Synthetic method for this compound intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]

- 3. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. A randomized phase III study evaluating the efficacy and safety of NEPA, a fixed-dose combination of this compound and palonosetron, for prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Neurokinin receptor | TargetMol [targetmol.com]

- 8. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits the Proliferation of Breast Cancer Cells by Targeting AGK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Results - Clinical Review Report: this compound/Palonosetron 300 mg/0.5 mg (Akynzeo) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Netupitant: A Comprehensive Technical Review of its Role as a Substance P/Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and debilitating side effect of cancer treatment, impacting patient quality of life and treatment adherence. The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are key mediators in the pathophysiology of emesis, particularly the delayed phase. Netupitant is a highly selective and potent antagonist of the Substance P/NK1 receptor, developed to prevent both acute and delayed CINV. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, pivotal experimental methodologies for its characterization, and its clinical application.

The Substance P/NK1 Receptor System in Emesis

Substance P, an 11-amino acid neuropeptide of the tachykinin family, is broadly distributed throughout the central and peripheral nervous systems.[1] Its biological effects, including the regulation of emesis and nociception, are primarily mediated through binding to the G protein-coupled NK1 receptor.[1][2] The delayed phase of CINV is largely associated with the activation of NK1 receptors in the brain by Substance P.[3] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, initiating downstream signaling cascades that lead to neuronal excitation and the vomiting reflex.[4] The receptor is then rapidly internalized, followed by recycling to the plasma membrane.[1][2]

This compound's Mechanism of Action

This compound functions as a highly selective and potent antagonist at the human NK1 receptor.[5][6] It competitively binds to and blocks the activity of NK1 receptors, primarily in the central nervous system, thereby preventing the binding of Substance P.[5] This blockade inhibits the substance P-mediated downstream signaling that is critical for the emetic response.[3]

This compound is clinically available as a fixed-dose oral combination with palonosetron (NEPA), a second-generation serotonin-3 (5-HT3) receptor antagonist.[7] This combination targets two critical pathways involved in CINV.[7] Palonosetron not only blocks the 5-HT3 receptor but has also been shown to inhibit the crosstalk between the 5-HT3 and NK1 receptor signaling pathways.[8] Studies have demonstrated that this compound and palonosetron exhibit a synergistic effect in inhibiting the Substance P-mediated response.[8] Furthermore, both this compound and palonosetron can independently trigger the internalization of the NK1 receptor, and their combined effect on internalization is additive, providing a potential mechanism for their enhanced efficacy.[9]

Pharmacodynamic Properties

This compound demonstrates high-affinity binding to the human NK1 receptor with exceptional selectivity over other neurokinin receptors. In vitro studies have quantified its potent antagonist activity.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Ki) | 0.95 nM | CHO cells expressing hNK1 | [6] |

| Binding Affinity (pKi) | 9.0 | Human NK1 Receptor | [6][10] |

| Selectivity | >1000-fold over NK2 and NK3 receptors | CHO cells | [6] |

| Functional Antagonism (pA2) | 8.87 | CHO NK1 cells (vs. Substance P) | [6] |

| Receptor Occupancy (in vivo) | >90% for up to 96 hours | Human Brain (PET studies) | [10][11] |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its oral bioavailability, extensive metabolism, high plasma protein binding, and a notably long elimination half-life, which supports its efficacy in preventing delayed CINV.

| Parameter | Value | Condition / Population | Reference |

| Bioavailability | >60% (estimated) | Healthy Subjects | [5] |

| Time to Peak (Tmax) | ~5 hours | Healthy Subjects | [12] |

| Plasma Protein Binding | >99% | In vitro | [5][7] |

| Metabolites (M1, M2, M3) Binding | >97% | In vitro | [12][13] |

| Volume of Distribution (Vz/F) | 1982 L | Cancer Patients (Oral) | [14] |

| Primary Metabolism | CYP3A4 (major), CYP2C9 & CYP2D6 (lesser extent) | In vitro | [5][13][15] |

| Metabolites | M1 (desmethyl), M2 (N-oxide), M3 (hydroxy) - all pharmacologically active | In vivo | [5][7] |

| Elimination Half-life (t1/2) | 80 - 93.8 hours | Cancer Patients | [5][7][16] |

| Excretion | Primarily via feces (~71%) | Healthy Subjects | [5] |

| CYP Inhibition | Moderate inhibitor of CYP3A4 | In vitro / In vivo | [15][17] |

Experimental Protocols

The characterization of this compound as an NK1 receptor antagonist involves standard pharmacological assays.

Radioligand Binding Assay for NK1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with and expressing the human NK1 receptor.

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

In Vitro Functional Assay: Substance P-Induced Calcium Mobilization

-

Objective: To measure the functional antagonist activity of this compound at the NK1 receptor.

-

Methodology:

-

Cell Culture: CHO cells expressing the human NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: The cells are then stimulated with a fixed concentration of Substance P, the NK1 receptor agonist.

-

Signal Detection: The binding of Substance P to the NK1 receptor activates a Gq protein, leading to an increase in intracellular calcium ([Ca2+]i). This change is detected as an increase in fluorescence intensity using a fluorometric imaging plate reader.

-

Data Analysis: The ability of this compound to inhibit the Substance P-induced calcium mobilization is measured. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the maximum response to Substance P, is calculated. The Schild analysis can be used to determine the pA2 value, a measure of antagonist potency.

-

Clinical Efficacy in CINV

This compound, as part of the fixed-dose combination NEPA (this compound 300 mg/palonosetron 0.5 mg), has demonstrated significant efficacy in preventing CINV in large-scale clinical trials. It is approved for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of cancer chemotherapy, including highly emetogenic chemotherapy (HEC).[5][15]

| Clinical Trial Phase | Patient Population | Comparator | Key Finding (Complete Response) | Reference |

| Phase III | HEC (Cisplatin-based) | Palonosetron | NEPA was superior in the delayed (25-120h) and overall (0-120h) phases. | [16][19] |

| Phase III | MEC (Anthracycline-cyclophosphamide) | Palonosetron | NEPA showed superior complete response rates over multiple cycles. | [16][19] |

| Phase III | HEC | Aprepitant + Granisetron | NEPA was non-inferior to the comparator regimen. | [20] |

| Phase II | HEC/MEC with breakthrough CINV | N/A | NEPA-based regimen was effective in subsequent cycles (CR: 76-79%). | [21] |

| Complete Response is typically defined as no emetic episodes and no use of rescue medication. |

Signaling Pathway Visualization

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. This compound acts by blocking the initial step of this pathway.

Conclusion

This compound is a cornerstone in the modern management of CINV. Its high potency, selectivity for the NK1 receptor, and long duration of action make it highly effective against both acute and, particularly, delayed emesis. The co-formulation with palonosetron provides a convenient, single-dose oral regimen that targets two major emetic pathways, demonstrating superior clinical efficacy and adherence to treatment guidelines. The data presented herein underscore the critical role of this compound as a Substance P antagonist and provide a comprehensive foundation for researchers and clinicians in the field of supportive cancer care and neuropharmacology.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.azregents.edu [experts.azregents.edu]

- 3. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of substance P-mediated responses in NG108-15 cells by this compound and palonosetron exhibit synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 12. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of this compound, a highly selective NK₁ receptor antagonist, on the pharmacokinetics of midazolam, erythromycin, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. cancernetwork.com [cancernetwork.com]

- 21. NEPA (this compound/Palonosetron) for the Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Netupitant for Chemotherapy-Induced Nausea and Vomiting (CINV): A Technical Guide

Introduction

Chemotherapy-Induced Nausea and Vomiting (CINV) is a debilitating side effect of cancer treatment, significantly impairing patients' quality of life and potentially compromising treatment adherence.[1] The pathophysiology of CINV involves multiple neuro-transmittal pathways. The two most critical pathways are the serotonin (5-hydroxytryptamine, 5-HT) pathway, which primarily mediates acute CINV (occurring within 24 hours of chemotherapy), and the substance P/neurokinin-1 (NK1) pathway, which is the principal driver of delayed CINV (occurring 25 to 120 hours post-chemotherapy).[2][3]

Netupitant is a highly selective, potent neurokinin-1 (NK1) receptor antagonist.[1][4] It is developed as a fixed-dose oral combination with palonosetron (NEPA), a second-generation 5-HT3 receptor antagonist.[5][6] This combination, available as Akynzeo®, targets both the acute and delayed phases of CINV, offering a streamlined therapeutic option that aligns with antiemetic guidelines.[3][4][5] This guide provides an in-depth review of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, drug interaction potential, and clinical efficacy for researchers and drug development professionals.

Mechanism of Action: Dual Pathway Inhibition

This compound exerts its antiemetic effect by competitively blocking the binding of substance P to NK1 receptors, which are densely located in key brain regions responsible for the emetic reflex, such as the chemoreceptor trigger zone and the nucleus tractus solitarii.[1][2] By inhibiting this interaction, this compound effectively disrupts the signaling cascade that leads to delayed nausea and vomiting.[5]

The co-formulated agent, palonosetron, is a 5-HT3 receptor antagonist with a high binding affinity and a long duration of action.[7][8][9] It prevents acute CINV by blocking serotonin, released by enterochromaffin cells in the gastrointestinal tract following chemotherapy, from activating 5-HT3 receptors on vagal afferent nerves and in the brain.[7][8] There is also evidence that this compound and palonosetron act synergistically, with the combination providing enhanced inhibition of substance P-mediated effects.[5]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the high and sustained occupancy of NK1 receptors in the brain. This has been quantified in human positron emission tomography (PET) studies.

Table 1: NK1 Receptor Occupancy in Human Brain (Striatum) after a Single 300 mg Oral Dose of this compound

| Time Post-Dose | Mean NK1 Receptor Occupancy (%) | Reference(s) |

|---|---|---|

| 3 hours | ~90% | [10][11] |

| 6 hours | 92.5% | [12] |

| 24 hours | 86.5% | [12] |

| 48 hours | 85.0% | [12] |

| 72 hours | 78.0% | [12] |

| 96 hours (Day 5) | 76.0% | [10][11][12] |

| 168 hours (Day 7) | 70% | [10][11] |

| 240 hours (Day 10) | 60% | [10][11] |

| 480 hours (Day 20) | 22% |[10][11] |

This prolonged receptor occupancy, a direct result of this compound's long half-life, ensures sustained antiemetic protection throughout the entire period of risk for delayed CINV.[10][13]

The degree and duration of central NK1 receptor occupancy by this compound were determined in a single-dose, randomized, open-label PET study in healthy male subjects.[14]

-

Objective: To determine the level and duration of central NK1 receptor occupancy achieved by therapeutic doses of this compound.[14]

-

Subjects & Dosing: Healthy male volunteers received single oral doses of this compound (100 mg, 300 mg, or 450 mg).[14]

-

Imaging Agent: The NK1 receptor-selective PET tracer ¹¹C-GR205171 was used.[14]

-

Procedure: PET scans and blood samples for this compound plasma concentration were obtained at baseline and at multiple time points up to 96 hours post-dose.[14]

-

Data Analysis: The Patlak model was employed to define the net uptake rate of the tracer in various brain regions of interest. The percentage of NK1 receptor occupancy was then calculated as the relative difference between the tracer uptake rate at baseline and after this compound administration.[14]

-

Key Finding: A single 300 mg dose of this compound resulted in ≥90% receptor occupancy at 6 hours post-dose, with a slow decline over 96 hours, demonstrating potent and durable target engagement.[5][14]

Pharmacokinetics

This compound and palonosetron exhibit complementary pharmacokinetic profiles that support their use in a fixed-dose combination, with no relevant pharmacokinetic interactions between the two components.[6][15]

Table 2: Summary of Pharmacokinetic Parameters for this compound and Palonosetron

| Parameter | This compound | Palonosetron | Reference(s) |

|---|---|---|---|

| Bioavailability | >60% (estimated) | ~97% | [6][16][17] |

| Tmax (Time to Peak) | ~5 hours | ~5 hours | [16][17] |

| Plasma Protein Binding | >99% (Metabolites: 97%) | ~62% | [6][16][17] |

| Volume of Distribution (Vd) | 1656–2257 L | 483–679 L | [6] |

| Metabolism | Primarily CYP3A4; lesser extent CYP2D6, CYP2C9 | Primarily CYP2D6; lesser extent CYP3A4, CYP1A2 | [6][16][18] |

| Active Metabolites | Yes (M1, M2, M3) | No (substantially inactive) | [6][16] |

| Elimination Half-life (t½) | ~88-90 hours | ~44-66 hours | [4][6][16] |

| Route of Excretion | Primarily Hepatic/Biliary (feces, ~87%) | Primarily Renal (urine, ~85-93%) |[6] |

The long elimination half-life of this compound is a key feature, underpinning its sustained receptor occupancy and suitability for single-dose administration per chemotherapy cycle.[4][19]

Drug-Drug Interactions

This compound's metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, and it is also a moderate inhibitor of this enzyme.[18][20][21] This creates a potential for drug-drug interactions (DDIs).

-

CYP3A4 Inducers: Strong inducers of CYP3A4 (e.g., rifampin) can significantly decrease plasma concentrations of this compound, potentially reducing its efficacy.[15][20] Concomitant use should be avoided.[20]

-

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 (e.g., ketoconazole) can increase systemic exposure to this compound. However, for a single-dose administration, no dosage adjustment is typically necessary.[15][20]

-

CYP3A4 Substrates: As a moderate inhibitor of CYP3A4, this compound can increase the plasma concentrations of co-administered drugs that are metabolized by this enzyme, such as dexamethasone and certain chemotherapeutic agents like docetaxel and etoposide.[15][16] A dose reduction for dexamethasone is recommended when administered with this compound.[15][22]

Table 3: Effect of Co-administered Drugs on this compound Pharmacokinetics and Vice-Versa

| Co-administered Drug (Class) | Effect on this compound | Effect of this compound on Co-administered Drug | Reference(s) |

|---|---|---|---|

| Rifampin (Strong CYP3A4 Inducer) | ↓ AUC by 83%, ↓ Cmax by 62% | Not Applicable | [21] |

| Ketoconazole (Strong CYP3A4 Inhibitor) | ↑ AUC by 140%, ↑ Cmax by 25% | Not Applicable | [21] |

| Midazolam (CYP3A4 Substrate) | No relevant effect | ↑ AUC by 130%, ↑ Cmax by 40% | [21] |

| Erythromycin (CYP3A4 Substrate) | No relevant effect | ↑ AUC and Cmax by ~30% | [21] |

| Dexamethasone (CYP3A4 Substrate) | No relevant effect | Significantly increased exposure (dose-dependent) |[15][22] |

Clinical Efficacy

The clinical efficacy of this compound has been established in numerous Phase II and III trials, primarily as the fixed-dose combination NEPA (this compound 300 mg / Palonosetron 0.5 mg). The primary endpoint in these studies is typically Complete Response (CR), defined as no emesis and no use of rescue medication.

Key Efficacy Findings:

-

Superiority vs. 5-HT3 RA Monotherapy: NEPA (plus dexamethasone) has consistently demonstrated superiority over palonosetron (plus dexamethasone) in preventing CINV in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).[4][23][24] The benefit is most pronounced in the delayed (25-120h) and overall (0-120h) phases.[4][23]

-

Non-inferiority vs. Aprepitant Regimen: In a head-to-head trial, a single dose of NEPA was shown to be non-inferior to a 3-day regimen of aprepitant and granisetron for preventing CINV in patients receiving HEC.[25][26] A meta-analysis later suggested NEPA-based regimens are superior to aprepitant-based regimens, particularly in the delayed and overall phases for patients undergoing MEC.[27]

-

Multi-Cycle Efficacy: The high efficacy of NEPA is maintained over multiple cycles of chemotherapy.[4][5][24]

Table 4: Selected Phase III Clinical Trial Results for Complete Response (CR: No Emesis, No Rescue)

| Trial / Comparison | Chemotherapy Emetogenicity | Phase | NEPA Regimen CR (%) | Comparator Regimen CR (%) | p-value | Reference(s) |

|---|---|---|---|---|---|---|

| vs. Palonosetron | HEC (Cisplatin-based) | Acute (0-24h) | 98.5 | 89.7 | 0.007 | [23] |

| Delayed (25-120h) | 90.4 | 80.1 | 0.018 | [23] | ||

| Overall (0-120h) | 89.6 | 76.5 | 0.004 | [23] | ||

| vs. Aprepitant/Granisetron | HEC (Cisplatin-based) | Acute (0-24h) | 84.5 | 87.0 | N/A | [26] |

| Delayed (25-120h) | 77.9 | 74.3 | N/A | [26] |

| | | Overall (0-120h) | 73.8 | 72.4 | Non-inferior |[26] |

The safety profile of the NEPA combination is comparable to that of palonosetron alone, with no common side effects directly attributable to this compound.[16][24]

Conclusion

This compound is a potent, selective, and long-acting NK1 receptor antagonist with a well-defined pharmacological profile. Its key attributes—high and sustained brain NK1 receptor occupancy, a long pharmacokinetic half-life, and a predictable drug interaction profile centered on CYP3A4—make it a cornerstone for the management of delayed CINV. When combined with the 5-HT3 receptor antagonist palonosetron, the resulting dual-pathway inhibition provides comprehensive and convenient single-dose protection against both acute and delayed CINV for patients undergoing emetogenic chemotherapy. The robust clinical data supporting the efficacy and safety of the this compound/palonosetron combination have established it as a valuable and effective therapeutic option in oncology supportive care.

References

- 1. nbinno.com [nbinno.com]

- 2. Akynzeo (this compound and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting | Value-Based Cancer Care [valuebasedcancer.com]

- 3. The First Oral Fixed-Dose Combination of this compound and Palonosetron for the Treatment of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. This compound/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. Profile of this compound/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-Palonosetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. ascopubs.org [ascopubs.org]

- 22. Drug-drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ASCO – American Society of Clinical Oncology [asco.org]

- 24. onclive.com [onclive.com]

- 25. Efficacy of NEPA, a fixed antiemetic combination of this compound and palonosetron, vs a 3-day aprepitant regimen for prevention of chemotherapy-induced nausea and vomiting (CINV) in Chinese patients receiving highly emetogenic chemotherapy (HEC) in a randomized Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cancernetwork.com [cancernetwork.com]

- 27. academic.oup.com [academic.oup.com]

In Vitro Binding Affinity of Netupitant to Human NK1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Netupitant to human neurokinin-1 (NK1) receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the NK1 receptor signaling pathway and a typical experimental workflow.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the human NK1 receptor. The inhibitory constant (Ki) is a measure of the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor Target | Cell Line | Binding Affinity (Ki) | Reference |

| This compound | Human NK1 Receptor | Chinese Hamster Ovary (CHO) cells | 0.95 nM |

NK1 Receptor Signaling Pathway

The neurokinin-1 (NK1) receptor is a G protein-coupled receptor (GPCR) that preferentially binds the endogenous tachykinin neuropeptide, Substance P.[1] Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a selective antagonist, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting this signaling pathway.[1]

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the in vitro binding affinity of this compound to human NK1 receptors expressed in CHO cells.

1. Materials and Reagents:

-

Cell Culture: CHO cells stably expressing the human NK1 receptor.

-

Radioligand: [³H]-Substance P or a suitable radiolabeled NK1 receptor antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Cell harvester.

-

Scintillation counter.

2. Membrane Preparation:

-

Culture CHO-hNK1R cells to confluency.

-

Harvest cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

3. Competitive Binding Assay Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg)

-

Either this compound at various concentrations, assay buffer for total binding, or a high concentration of unlabeled Substance P for non-specific binding.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Experimental Workflow for Binding Affinity Assay.

References

Netupitant metabolism and its pharmacologically active metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolism of netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. The document details its biotransformation into pharmacologically active metabolites, summarizes key pharmacokinetic data, and outlines the experimental methodologies employed in its metabolic characterization.

Introduction

This compound is a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). Its efficacy is intrinsically linked to its metabolic profile, which is characterized by the formation of three major active metabolites. A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) is critical for its optimal clinical use and for the development of novel antiemetic therapies. This guide serves as a technical resource for professionals engaged in drug metabolism research and development.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A4 as the main enzyme responsible for its biotransformation, with minor contributions from CYP2C9 and CYP2D6.[1][2][3] This process yields three principal, pharmacologically active metabolites:

These metabolites have been shown to bind to the NK1 receptor, contributing to the overall antiemetic effect of the parent drug.[1][4]

Visualizing the Metabolic Pathway

The metabolic conversion of this compound to its primary active metabolites is depicted in the following diagram.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profiles of this compound and its metabolites have been characterized in several clinical studies. Following oral administration, this compound is absorbed and reaches peak plasma concentrations in approximately 5 hours.[4] It is highly bound to plasma proteins (>99%).[5] The terminal half-life of this compound is long, approximately 88 hours.[6]

Quantitative Pharmacokinetic Data

The tables below summarize the key pharmacokinetic parameters for this compound and its major active metabolites, M1, M2, and M3, from clinical studies in healthy subjects and cancer patients.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Subjects

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| This compound | 498 ± 153 | 5.0 (4.0-6.0) | 15499 ± 4968 |

| M1 | 48 ± 15 | 12.0 (8.0-24.0) | 3687 ± 956 |

| M2 | 71 ± 28 | 5.0 (4.0-8.0) | 1795 ± 547 |

| M3 | 104 ± 29 | 12.0 (8.0-24.0) | 4987 ± 1162 |

| Data are presented as mean ± standard deviation or median (range). Data compiled from multiple sources. |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Cancer Patients

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| This compound | 660 ± 326 | 5.0 (3.0-8.0) | 22894 ± 9147 |

| M1 | 65 ± 27 | 18.0 (8.0-48.0) | 5498 ± 1934 |

| M2 | 94 ± 51 | 6.0 (4.0-24.0) | 2691 ± 1175 |

| M3 | 147 ± 53 | 18.0 (8.0-48.0) | 7338 ± 2355 |

| Data are presented as mean ± standard deviation or median (range). Data compiled from multiple sources. |

Experimental Protocols

The characterization of this compound's metabolism and pharmacokinetics has relied on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for this compound metabolism and to characterize the metabolites formed.

Methodology:

-

System: Human liver microsomes (HLM) and recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6).

-

Incubation: this compound is incubated with HLM or recombinant enzymes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.

-

Inhibitor Studies: To confirm the role of specific CYP enzymes, selective chemical inhibitors are included in the incubations. For example, ketoconazole is a potent inhibitor of CYP3A4.[2][3]

-

Analysis: Samples are analyzed at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5]

Diagram of In Vitro Metabolism Workflow:

In Vivo ADME Studies

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in humans.

Methodology:

-

Study Design: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered to healthy volunteers.[7]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points over an extended period (e.g., up to 29 days).[7]

-

Radioactivity Measurement: Total radioactivity in each sample is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling: Plasma, urine, and fecal samples are analyzed by LC-MS/MS to identify and quantify this compound and its metabolites.[5]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[5]

Signaling Pathway of this compound

This compound exerts its antiemetic effect by blocking the binding of substance P to the neurokinin-1 (NK1) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by substance P, initiates a signaling cascade leading to the sensation of nausea and the vomiting reflex.

Diagram of the NK1 Receptor Signaling Pathway:

Conclusion

The metabolism of this compound is a well-characterized process that results in the formation of three major pharmacologically active metabolites. The parent compound and its metabolites all contribute to the sustained antiemetic efficacy of the drug. The information presented in this guide, including the quantitative pharmacokinetic data and descriptions of experimental methodologies, provides a valuable resource for researchers and professionals in the field of drug metabolism and development. A comprehensive understanding of these aspects is essential for the continued successful clinical application of this compound and for the innovation of future antiemetic therapies.

References

- 1. This compound | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug–drug interaction profile of components of a fixed combination of this compound and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on Netupitant and Palonosetron Synergy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The combination of netupitant, a highly selective neurokinin-1 (NK1) receptor antagonist, and palonosetron, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV). This fixed-dose combination, known as NEPA, targets two critical signaling pathways involved in emesis. Foundational research has revealed a synergistic interaction between these two agents, extending beyond their individual receptor-blocking activities. This technical guide delves into the core scientific principles underpinning this synergy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The evidence strongly suggests that palonosetron's unique ability to inhibit crosstalk between the 5-HT3 and NK1 receptor pathways, coupled with the direct NK1 receptor antagonism by this compound, leads to an enhanced antiemetic effect, particularly in the delayed phase of CINV.

Introduction

Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patient quality of life. The emetic reflex is a complex process mediated by various neurotransmitters and their receptors in both the central and peripheral nervous systems. Acute CINV is primarily mediated by serotonin (5-HT) acting on 5-HT3 receptors, while delayed CINV is largely driven by substance P (SP) binding to NK1 receptors.[1]

This compound is a potent and selective NK1 receptor antagonist, effectively blocking the action of substance P.[2] Palonosetron is a 5-HT3 receptor antagonist with a distinct pharmacological profile compared to first-generation agents like ondansetron and granisetron.[3] Palonosetron exhibits a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life.[3][4] The combination of this compound and palonosetron in a single oral formulation provides a convenient and effective therapeutic option for preventing both acute and delayed CINV.[2]

This guide explores the foundational in-vitro and in-vivo research that has elucidated the synergistic mechanisms of action of this compound and palonosetron.

Molecular Mechanisms of Synergy

The synergistic antiemetic effect of the this compound and palonosetron combination is attributed to a multi-faceted interaction at the molecular level, primarily involving the crosstalk between the NK1 and 5-HT3 receptor signaling pathways.

Inhibition of Receptor Crosstalk

A key element of the synergy lies in palonosetron's unique ability, among 5-HT3 receptor antagonists, to inhibit the functional interaction between 5-HT3 and NK1 receptors.[5][6] In-vitro studies have demonstrated that while serotonin can potentiate substance P-induced responses, pre-incubation with palonosetron can inhibit this enhancement.[5][6] This effect is not observed with first-generation 5-HT3 receptor antagonists like ondansetron and granisetron.[5][6] This suggests that palonosetron allosterically modulates the NK1 receptor pathway, a mechanism that is independent of its direct 5-HT3 receptor blockade.

Enhanced NK1 Receptor Internalization

Both this compound and palonosetron have been shown to induce the internalization of the NK1 receptor in NG108-15 cells, a cell line expressing both 5-HT3 and NK1 receptors.[7][8] this compound directly triggers the internalization of the NK1 receptor upon binding.[7] Intriguingly, palonosetron also promotes NK1 receptor internalization, an effect that is dependent on the presence of the 5-HT3 receptor.[7] When used in combination, the effect of this compound and palonosetron on NK1 receptor internalization is additive.[7] This enhanced internalization reduces the number of NK1 receptors available on the cell surface to bind with substance P, thereby diminishing the pro-emetic signal.

dot

Caption: Signaling pathways of this compound and Palonosetron synergy.

Quantitative Data Presentation

The synergistic activity of this compound and palonosetron has been substantiated by quantitative data from both preclinical and clinical studies.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and palonosetron are complementary, supporting their co-formulation.[4]

| Parameter | This compound | Palonosetron | Reference |

| Bioavailability | ~60% | ~97% | [4] |

| Plasma Protein Binding | >99% | ~62% | [4] |

| Volume of Distribution (Vz) | 1656-2257 L | 483-679 L | [4] |

| Metabolism | CYP3A4 (major), CYP2C9, CYP2D6 | CYP2D6 (major), CYP3A4, CYP1A2 | [4] |

| Elimination Half-life (t1/2) | ~88 hours | ~40 hours | [9][10] |

| Primary Route of Elimination | Hepatic/biliary | Renal | [4] |

Clinical Efficacy in CINV

Clinical trials have consistently demonstrated the superiority of the this compound-palonosetron combination (NEPA) over palonosetron alone in preventing CINV.

| Clinical Endpoint | NEPA + Dexamethasone | Palonosetron + Dexamethasone | p-value | Study Reference |

| Highly Emetogenic Chemotherapy (HEC) - Overall Complete Response (0-120h) | 89.6% | 76.5% | <0.05 | Hesketh et al., 2014[11] |

| Moderately Emetogenic Chemotherapy (MEC) - Overall Complete Response (0-120h) | 74.3% | 66.6% | 0.001 | Aapro et al., 2017[12] |

| MEC - Delayed Phase Complete Response (25-120h) | 76.9% | 69.5% | 0.001 | Gralla et al., 2014[12] |

| MEC - Acute Phase Complete Response (0-24h) | 88.4% | 85.0% | 0.047 | Gralla et al., 2014[12] |

Experimental Protocols

The following sections outline the generalized methodologies for key experiments cited in the foundational research of this compound and palonosetron synergy. These protocols are based on published literature and may require optimization for specific laboratory conditions.

In-Vitro Substance P-Induced Calcium Mobilization Assay

This assay is used to assess the inhibitory effects of this compound and palonosetron on substance P-mediated intracellular calcium release in NG108-15 cells.

-

Cell Culture: NG108-15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, hypoxanthine, aminopterin, and thymidine.

-

Calcium Indicator Loading: Cells are seeded in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Antagonist Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound, palonosetron, or their combination for a specified period (e.g., 30 minutes) at 37°C.

-

Substance P Stimulation and Signal Detection: A baseline fluorescence is recorded using a fluorescence plate reader. Substance P is then added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence intensity following substance P stimulation is determined. Dose-response curves are generated to calculate the IC50 values for the antagonists.

In-Vitro NK1 Receptor Internalization Assay

This assay quantifies the internalization of the NK1 receptor in response to this compound and palonosetron treatment in NG108-15 cells.

-

Cell Culture and Treatment: NG108-15 cells are cultured as described above. Cells are treated with this compound, palonosetron, or their combination for various time points at 37°C.

-

Immunofluorescence Staining:

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody specific for the NK1 receptor, followed by a fluorescently labeled secondary antibody.

-

The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Images are acquired using a confocal or high-content imaging microscope.

-

The degree of NK1 receptor internalization is quantified by measuring the fluorescence intensity of internalized vesicles within the cytoplasm.

-

-

Alternative Method (Radioligand Binding):

-

Cells are incubated with a radiolabeled NK1 receptor antagonist (e.g., [3H]-netupitant) at 4°C to allow surface binding.

-

The temperature is then raised to 37°C to initiate internalization.

-

At different time points, an acid wash is used to remove surface-bound radioligand.

-

The internalized radioactivity is measured using a scintillation counter.

-

dot

Caption: Generalized workflow for investigating this compound and Palonosetron synergy.

In-Vivo Single Neuronal Recording in Cisplatin-Treated Rats

This in-vivo experiment assesses the effect of this compound and palonosetron on the excitability of vagal afferent neurons in the nodose ganglia, which are involved in the emetic reflex.

-

Animal Model: Male Sprague-Dawley rats are treated with cisplatin to induce a state that mimics chemotherapy-induced emesis.

-

Surgical Preparation:

-

Animals are anesthetized, and the nodose ganglion is surgically exposed.

-

A recording microelectrode is positioned to record the activity of single neurons.

-

-

Drug Administration: this compound, palonosetron, or their combination is administered intravenously.

-

Neuronal Stimulation and Recording:

-

The spontaneous firing rate of individual nodose ganglion neurons is recorded.

-

The response of these neurons to the application of substance P is recorded before and after drug administration.

-

-

Data Analysis: The change in the frequency of action potentials (spikes) in response to substance P is quantified to determine the inhibitory effect of the antagonists.

Conclusion

The foundational research on the combination of this compound and palonosetron provides a compelling scientific rationale for its enhanced antiemetic efficacy. The synergy arises from a unique interplay between the two drugs, where palonosetron not only blocks the 5-HT3 receptor but also allosterically inhibits the NK1 receptor pathway and promotes its internalization. This is complemented by the direct, potent, and sustained NK1 receptor blockade by this compound. The additive effect on NK1 receptor internalization further diminishes the signaling capacity of the substance P pathway. This multi-modal mechanism of action, supported by robust preclinical and clinical data, establishes the this compound-palonosetron combination as a superior therapeutic strategy for the prevention of both acute and, particularly, delayed CINV. Further research into the precise molecular interactions governing the crosstalk between the 5-HT3 and NK1 receptors could unveil additional therapeutic opportunities.

References

- 1. onclive.com [onclive.com]

- 2. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Complementary Pharmacokinetic Profiles of this compound and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. Inhibition of Ca(2+)-sensitive K+ currents in NG 108-15 cells by substance P and related tachykinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NEPA, a fixed oral combination of this compound and palonosetron, improves control of chemotherapy-induced nausea and vomiting (CINV) over multiple cycles of chemotherapy: results of a randomized, double-blind, phase 3 trial versus oral palonosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Netupitant in Ferret Emesis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing netupitant, a selective neurokinin-1 (NK1) receptor antagonist, in ferret models of emesis. The ferret is a well-established "gold standard" model for preclinical assessment of antiemetic drugs due to its robust and predictable emetic response to various stimuli.[1] These protocols are designed to guide researchers in evaluating the antiemetic efficacy of this compound against a broad spectrum of emetogens.

Mechanism of Action

This compound functions by selectively blocking the binding of substance P to the NK1 receptors located in the central nervous system, particularly in the nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone.[2] Substance P is a neuropeptide implicated in the emetic reflex, and its inhibition by this compound leads to the prevention of nausea and vomiting, especially in the context of chemotherapy-induced emesis.[2][3]

Signaling Pathway of this compound in Emesis Inhibition

Caption: Signaling pathway illustrating this compound's blockade of the NK1 receptor.

Experimental Protocols

The following protocols are based on established methodologies for inducing emesis in ferrets and assessing the antiemetic activity of this compound.

Animal Model

-

Species: Male ferrets (Mustela putorius furo)

-